2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Description
2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine is a halogenated triazine derivative with a molecular formula of C21H13BrFN3. Its structure features a central 1,3,5-triazine ring substituted with a 3-bromo-4-fluorophenyl group at the 2-position and two phenyl groups at the 4- and 6-positions. This compound is primarily utilized in organic electronics, particularly as an electron-transporting material in organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing properties and thermal stability . The bromine and fluorine substituents enhance its electronic characteristics while influencing solubility and crystallinity, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C21H13BrFN3 |
|---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H13BrFN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |
InChI Key |
MMUJLXAAFCTZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)F)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-fluoroaniline and benzaldehyde.
Formation of Intermediate: The 3-bromo-4-fluoroaniline is reacted with benzaldehyde in the presence of a catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with cyanuric chloride under basic conditions to form the triazine ring.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or palladium catalysts can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effect.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Strength : Fluorine (4-F) exhibits stronger electronegativity than bromine, enhancing charge transport in OLEDs . However, bromine’s larger atomic radius improves intermolecular stacking, as seen in 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine’s use in catalysts .
- Multi-Halogen Effects : Dibromo derivatives (e.g., 3,5-Br2) show red-shifted emission but lower solubility, limiting their processing versatility .
Performance in OLEDs
The target compound’s fluorinated phenyl group distinguishes it from brominated analogues:
- External Quantum Efficiency (EQE): While 2-(phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ) achieves a record EQE of 19.5% in OLEDs , bromo-fluoro derivatives like the target compound are theorized to balance efficiency and stability due to fluorine’s electronegativity and bromine’s heavy-atom effect .
- Voltage-Dependent Emission : Unlike PXSeDRZ’s color-tunable emission , bromo-fluoro triazines may offer narrower emission bands, advantageous for pure-color displays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
